Spongistatin-1

Description

Properties

Molecular Formula |

C63H95ClO21 |

|---|---|

Molecular Weight |

1223.9 g/mol |

IUPAC Name |

[(1S,3S,5R,9R,10R,11R,13R,14S,15R,17S,18R,19R,23Z,25R,27S,29S,31S,33S,36S,37S,38R,41S,43S,49S)-37-acetyloxy-11-[(4S,5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate |

InChI |

InChI=1S/C63H95ClO21/c1-33(19-42(67)18-17-35(3)64)20-53-55(72)57-39(7)58(79-53)59(73)63(75)31-51(70)37(5)52(85-63)16-14-12-13-15-44-22-43(68)27-61(81-44)29-47(76-11)23-45(82-61)25-50(69)38(6)56(78-41(9)66)36(4)34(2)21-49-28-60(10,74)32-62(84-49)30-48(77-40(8)65)24-46(83-62)26-54(71)80-57/h13,15,17-18,36-39,42-49,51-53,55-59,67-68,70,72-75H,1-3,12,14,16,19-32H2,4-11H3/b15-13-,18-17+/t36-,37-,38-,39-,42-,43+,44+,45+,46-,47+,48+,49+,51+,52-,53-,55-,56+,57-,58-,59+,60+,61-,62-,63-/m1/s1 |

InChI Key |

ICXJVZHDZFXYQC-XKQUEHJYSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2CCC/C=C\[C@H]3C[C@@H](C[C@]4(O3)C[C@H](C[C@H](O4)CC(=O)[C@H]([C@H]([C@@H](C(=C)C[C@H]5C[C@](C[C@]6(O5)C[C@H](C[C@@H](O6)CC(=O)O[C@@H]7[C@H]([C@H]([C@@H]([C@](O2)(C[C@@H]1O)O)O)O[C@@H]([C@H]7O)CC(=C)C[C@@H](/C=C/C(=C)Cl)O)C)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O |

Canonical SMILES |

CC1C2CCCC=CC3CC(CC4(O3)CC(CC(O4)CC(=O)C(C(C(C(=C)CC5CC(CC6(O5)CC(CC(O6)CC(=O)OC7C(C(C(C(O2)(CC1O)O)O)OC(C7O)CC(=C)CC(C=CC(=C)Cl)O)C)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O |

Synonyms |

altohyrtin A spongistatin 1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Spongistatin-1: From Marine Sponge to Potent Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Spongistatin-1, a marine-derived macrolide, stands as a testament to the vast, untapped potential of natural products in modern medicine. Its remarkable cytotoxicity against a broad spectrum of cancer cell lines has positioned it as a significant lead compound in the development of novel antineoplastic drugs. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an in-depth look at its mechanism of action, tailored for professionals in the fields of cancer research and drug development.

Natural Sources and Abundance of this compound

This compound is a secondary metabolite produced by certain species of marine sponges. The initial discovery and subsequent isolations have highlighted the primary natural reservoirs of this potent compound.

Discovery from Spongia Species

This compound was first isolated and identified in 1993 by Pettit and his team from a marine sponge of the genus Spongia.[1][2] This groundbreaking discovery laid the foundation for future research into its significant biological activities. The sponge was collected from the Eastern Indian Ocean, specifically in the Republic of the Maldives.[1]

Other Marine Sponge Sources

Subsequent research has identified other marine sponges as sources of this compound and its analogues. While the genus Spongia remains the most well-documented source, related compounds have been isolated from other sponge species, indicating a potential for a broader distribution of these macrolides in the marine environment.

Extremely Low Natural Abundance

A significant challenge in the research and development of this compound is its exceptionally low natural abundance. The yields from marine sponges are remarkably scarce, which has been a major impetus for the development of total synthesis strategies to provide sufficient quantities for preclinical and clinical investigations.[3]

Isolation and Purification from Marine Sponges

The isolation of this compound from its natural source is a meticulous and multi-step process that involves extraction, solvent partitioning, and extensive chromatographic purification. The following protocol is based on the original isolation procedure described by Pettit et al.

Experimental Workflow for Isolation and Purification

The overall process for isolating this compound from sponge biomass is a systematic procedure designed to enrich and purify the target compound from a complex mixture of natural products.

Caption: Experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

2.2.1. Collection and Extraction:

-

Sponge Material: The marine sponge (Spongia sp.) is collected and immediately preserved by freezing at -20°C.

-

Extraction: The frozen sponge material is extracted with a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH). This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

2.2.2. Solvent Partitioning:

The crude extract is subjected to a series of solvent-solvent partitioning steps to separate compounds based on their polarity. A typical partitioning scheme involves:

-

Partitioning between hexane (B92381) and 9:1 methanol-water.

-

The aqueous methanol phase is then diluted with water to a 3:2 methanol-water ratio and partitioned against carbon tetrachloride (CCl₄).

-

Finally, the methanol-water phase is partitioned against dichloromethane. The active cytotoxic fractions are tracked throughout this process using bioassays.

2.2.3. Chromatographic Purification:

A multi-step chromatographic approach is essential to isolate pure this compound from the enriched active fractions.

-

Silica Gel Column Chromatography: The active fraction from the solvent partitioning is subjected to column chromatography on silica gel. A gradient elution is employed, starting with less polar solvents and gradually increasing the polarity (e.g., using mixtures of dichloromethane and methanol).

-

Sephadex LH-20 Column Chromatography: Fractions from the silica gel column that exhibit cytotoxic activity are further purified using size-exclusion chromatography on Sephadex LH-20, typically with a solvent system like 3:2 dichloromethane-methanol.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of water and an organic solvent such as methanol or acetonitrile.

Quantitative Data: Yield of this compound

The yield of this compound from its natural sponge sources is exceedingly low, which underscores the challenges in its supply for extensive research and clinical development.

| Sponge Species | Geographic Location | Yield of this compound (% of wet sponge weight) |

| Spongia sp. | Republic of the Maldives | 0.000001% (10 mg from 1 tonne) |

Mechanism of Action: A Potent Mitotic Inhibitor

This compound exerts its potent cytotoxic effects by disrupting the microtubule dynamics within the cell, a process critical for cell division and other essential cellular functions.[4]

Inhibition of Tubulin Polymerization

This compound is a highly potent inhibitor of tubulin polymerization.[4] It binds to the Vinca alkaloid binding site on β-tubulin, thereby preventing the assembly of microtubules. This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase.

Induction of Apoptosis

The prolonged mitotic arrest triggered by this compound ultimately leads to programmed cell death, or apoptosis. This process is initiated through the mitochondrial pathway.[5]

Caption: Signaling pathway of this compound-induced apoptosis.

This compound-induced mitotic arrest triggers the mitochondrial apoptosis pathway, leading to the release of key pro-apoptotic factors.[5] These include cytochrome c, Smac/DIABLO, and Omi/HtrA2 from the mitochondria into the cytoplasm.[5] Cytochrome c, in conjunction with Apaf-1 and dATP, activates the initiator caspase-9.[5] Activated caspase-9 then proceeds to activate the executioner caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis. The release of Smac/DIABLO and Omi/HtrA2 further promotes apoptosis by inhibiting the action of Inhibitor of Apoptosis Proteins (IAPs).

Conclusion

This compound is a marine natural product of significant interest due to its extraordinary potency as an anticancer agent. Its mechanism of action, involving the inhibition of tubulin polymerization and subsequent induction of apoptosis, makes it a valuable tool for cancer research and a promising candidate for drug development. The primary hurdles in its clinical advancement are its scarcity in nature and the complexity of its total synthesis. This guide provides a foundational understanding of its natural origins, isolation, and biological activity to aid researchers and professionals in the ongoing efforts to harness the therapeutic potential of this remarkable molecule.

References

- 1. scispace.com [scispace.com]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. Gram-Scale Synthesis of (+)-Spongistatin 1. Development of An Improved, Scalable Synthesis of the F-Ring Subunit, Fragment Union, and Final Elaboration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]

Spongistatin-1: A Deep Dive into its Chemical Architecture and Stereochemical Complexity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spongistatin-1 is a marine-derived macrolide that has garnered significant attention in the scientific community for its exceptionally potent cytotoxic and antimitotic activities. Originally isolated from marine sponges of the genus Spongia, this natural product exhibits profound inhibitory effects against a wide array of cancer cell lines, positioning it as a promising lead compound in the development of novel anticancer therapeutics. This technical guide provides an in-depth exploration of the chemical structure, intricate stereochemistry, and biological activity of this compound, supplemented with detailed experimental protocols and visual representations of its mechanism of action and synthetic workflow.

Chemical Structure and Stereochemistry

This compound is a structurally complex 42-membered macrolactone characterized by a polyether backbone. Its intricate architecture includes two spiroketal moieties, a bis-pyran unit, and a chlorinated triene side chain. The molecule boasts 24 stereocenters, contributing to its remarkable and challenging stereochemical landscape.

Systematic Name (IUPAC): [(1S,3S,5R,9R,10R,11R,13R,14S,15R,17S,18R,19R,23Z,25R,27S,29S,31S,33S,36S,37S,38R,41S,43S,49S)-37-acetyloxy-11-[(4S,5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate

Molecular Formula: C₆₃H₉₅ClO₂₁

Molecular Weight: 1223.88 g/mol

The definitive stereochemistry of this compound has been established through extensive spectroscopic analysis and confirmed by multiple total syntheses. The complex arrangement of its chiral centers is crucial for its potent biological activity.

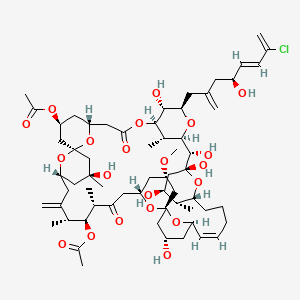

2D Chemical Structure

Caption: 2D chemical structure of this compound.

3D Conformation

While a crystal structure of this compound is not publicly available, its solution-state conformation has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have revealed that this compound exists as a mixture of rapidly interconverting conformers in solution. A definitive 3D model from a public repository like the Protein Data Bank (PDB) is not available due to the molecule's complexity and conformational flexibility, which complicates crystallization and 3D structure determination.

Quantitative Biological Activity

This compound is renowned for its extraordinary potency against a wide range of human cancer cell lines, with IC₅₀ values often in the sub-nanomolar to picomolar range.[1][2][3] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[2] Furthermore, it exhibits potent anti-angiogenic properties. The following tables summarize the key quantitative data regarding its biological activity.

| Parameter | Value | Assay Condition | Reference |

| Inhibition of Tubulin Polymerization | IC₅₀ = 3.6 µM | Glutamate-induced polymerization of purified tubulin | [2] |

| Inhibition of Vinblastine (B1199706) Binding to Tubulin | IC₅₀ = 2 µM | 5 µM tubulin, 5 µM vinblastine | [2] |

Table 1: Biochemical Activity of this compound.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| L1210 | Murine Leukemia | 0.02 | [2] |

| NCI-60 Panel (Average) | Various Human Cancers | 0.12 | [1][4] |

| DU145 | Prostate Cancer | ~0.3 | [2] |

| Various (Panel) | Various Human Cancers | 0.037 - 0.5 | [1] |

Table 2: In Vitro Cytotoxicity of this compound against various cancer cell lines.

| Activity | IC₅₀ (nM) | Cell Type/Model | Reference |

| Proliferation | 0.1 | HUVEC | [5] |

| Migration | 1.0 | HUVEC | [5] |

| Tube Formation | 1.0 | HUVEC | [5] |

| Aortic Ring Sprouting | 0.5 | Mouse | [5] |

Table 3: Anti-Angiogenic Activity of this compound.

Experimental Protocols

Total Synthesis of this compound (Conceptual Workflow)

The total synthesis of this compound is a monumental undertaking in organic chemistry, achieved by several research groups. These syntheses are characterized by their length and stereochemical complexity, often involving the convergent assembly of several complex fragments. A representative, high-level workflow is outlined below.

Caption: High-level workflow for the total synthesis of this compound.

A detailed experimental protocol for a key step, such as a stereoselective aldol (B89426) reaction or a spiroketalization, would involve precise control of temperature, reagents, and reaction times, as documented in the primary literature. For instance, the synthesis often employs chiral boron enolates for stereocontrolled carbon-carbon bond formation.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound are typically quantified using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound (typically from nanomolar to picomolar concentrations) is added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay

The inhibitory effect of this compound on microtubule formation can be assessed using an in vitro tubulin polymerization assay.[2]

-

Reaction Mixture Preparation: A reaction mixture containing purified tubulin protein, a polymerization-inducing agent (e.g., glutamate (B1630785) or GTP), and a buffer is prepared.

-

Compound Addition: this compound at various concentrations is added to the reaction mixture. A control with no inhibitor and a positive control (e.g., another known tubulin inhibitor like vinblastine) are included.

-

Polymerization Monitoring: The mixture is incubated at 37°C, and the polymerization of tubulin into microtubules is monitored over time by measuring the increase in turbidity (absorbance) at 340 nm in a spectrophotometer.

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC₅₀ value for the inhibition of polymerization is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action: Signaling Pathways

This compound exerts its potent biological effects through multiple mechanisms, primarily by disrupting microtubule dynamics, which is essential for cell division. Additionally, it has been shown to interfere with other signaling pathways, such as those involving Protein Kinase C alpha (PKCα), which are crucial for angiogenesis.

Caption: Signaling pathways affected by this compound.

Conclusion

This compound stands out as a natural product of immense interest due to its intricate chemical structure and extraordinary biological potency. Its complex stereochemistry is a testament to the synthetic challenges that have been overcome, paving the way for the preparation of analogues for further biological evaluation. The detailed understanding of its mechanism of action, primarily as a tubulin polymerization inhibitor, provides a solid foundation for its development as an anticancer agent. The additional discovery of its anti-angiogenic properties further broadens its therapeutic potential. This guide serves as a comprehensive resource for researchers and drug development professionals, encapsulating the core knowledge surrounding this compound and providing a framework for future investigations into this remarkable molecule.

References

- 1. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gram-Scale Synthesis of (+)-Spongistatin 1. Development of An Improved, Scalable Synthesis of the F-Ring Subunit, Fragment Union, and Final Elaboration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF DIMUNITIVE FORMS OF (+)- SPONGISTATIN 1: LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling the Enigma: Spongistatin-1's Potent Disruption of Tubulin Dynamics

A Technical Guide for Researchers and Drug Development Professionals

Spongistatin-1, a complex macrocyclic lactone of marine origin, stands as one of the most potent inhibitors of tubulin polymerization currently known. Its extraordinary cytotoxicity against a broad spectrum of cancer cell lines has positioned it as a molecule of significant interest in the field of oncology and drug development. This in-depth technical guide elucidates the core mechanism of action of this compound on tubulin dynamics, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and cellular consequences.

Core Mechanism of Action: A Potent Inhibitor of Microtubule Assembly

This compound exerts its profound anti-mitotic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. Unlike some other microtubule-targeting agents, this compound does not induce the formation of aberrant tubulin aggregates.[1][2] Instead, its primary mechanism is the potent inhibition of microtubule assembly, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.

At the molecular level, this compound binds to tubulin within the Vinca (B1221190) domain, a region also targeted by other well-known anti-mitotic agents such as the Vinca alkaloids.[1] However, extensive research has revealed that this compound occupies a distinct binding site within this domain.[1] This is evidenced by its behavior as a noncompetitive inhibitor of both vinblastine (B1199706) and dolastatin 10 binding to tubulin.[1] The interaction is characterized by extremely tight and rapid binding, with a notably slow dissociation rate, which likely contributes to its picomolar cytotoxicity.[3][4][5]

The binding of this compound to tubulin effectively sequesters tubulin dimers, preventing their incorporation into growing microtubules. This disruption of the delicate equilibrium between tubulin polymerization and depolymerization is catastrophic for the cell, particularly during mitosis when a highly dynamic microtubule network is essential for the formation of the mitotic spindle and the segregation of chromosomes.

Quantitative Analysis of this compound's Interaction with Tubulin

The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key data on its binding affinity, inhibitory concentrations for tubulin polymerization, and cytotoxic activity.

| Parameter | Value | Method | Reference |

| Apparent KD | 3.5 µM | Scatchard Analysis | [3][4][5] |

| Apparent KD | 1.1 µM | Hummel-Dreyer Chromatography | [3][4][5] |

| Apparent Ki (Spongistatin-5 vs. [3H]this compound) | 2.2 µM | Competitive Binding Assay | [3][5] |

| Table 1: Binding Affinity of this compound and its Analogs to Tubulin. |

| Cell Line | IC50 (nM) | Reference |

| HeLa | 0.025 | [3] |

| MCF-7 | 0.025 | [3] |

| OVCAR-8 | 0.1 | [3] |

| NCI/ADR-RES | 0.55 | [3] |

| Various Cancer Cell Lines | 0.037 - 0.5 | [6] |

| Table 2: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines. |

Cellular and Fungal Effects: Mitotic Arrest and Microtubule Fragmentation

The inhibition of tubulin polymerization by this compound manifests as a dramatic G2/M phase cell cycle arrest in proliferating cells.[2][6] This arrest is a direct consequence of the inability to form a functional mitotic spindle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the release of mitochondrial proteins such as cytochrome c and Smac/DIABLO, leading to caspase activation and programmed cell death.[7] Interestingly, this compound has also been shown to induce the degradation of the X-linked inhibitor of apoptosis protein (XIAP), potentially sensitizing cancer cells to apoptosis.[7]

In addition to its effects on mammalian cells, this compound exhibits potent antifungal activity.[8][9][10] Studies in the filamentous fungus Aspergillus nidulans have revealed a novel mechanism of action involving the fragmentation of cytoplasmic microtubules.[8][9] This suggests that while the primary target remains tubulin, the downstream consequences on microtubule architecture can vary between different organisms.

Visualizing the Mechanism and Experimental Workflow

To further clarify the intricate processes involved, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: this compound binds to tubulin dimers, inhibiting polymerization and disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.

Caption: A typical workflow for investigating the effects of this compound on tubulin and cellular functions.

Detailed Experimental Protocols

A thorough understanding of the experimental basis for these findings is crucial for researchers. The following are detailed methodologies for key experiments cited in the study of this compound.

Tubulin Purification by Polymerization-Depolymerization Cycles

This protocol is a standard method for obtaining assembly-competent tubulin from biological sources, such as bovine brain or cultured cells.

Materials:

-

Biological source (e.g., bovine brain, HeLa S3 cells)

-

Lysis Buffer (e.g., 0.1 M MES, pH 6.9, 1 mM EGTA, 0.5 mM MgCl2)

-

Polymerization Buffer (PB): Lysis buffer supplemented with 1 mM GTP and 10% (v/v) glycerol (B35011)

-

High-speed centrifuge and ultracentrifuge

-

Ice and water baths

Procedure:

-

Homogenization: Homogenize the biological source in ice-cold Lysis Buffer.

-

Clarification: Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to remove cellular debris and organelles.

-

First Polymerization: Add GTP and glycerol to the supernatant to the final concentrations of Polymerization Buffer and incubate at 37°C for 30-60 minutes to induce microtubule polymerization.

-

Pelleting Microtubules: Centrifuge the polymerized microtubule solution at high speed (e.g., 100,000 x g) for 30 minutes at 37°C. The microtubule pellet is collected.

-

First Depolymerization: Resuspend the microtubule pellet in ice-cold Lysis Buffer and incubate on ice for 30-60 minutes to induce depolymerization back into tubulin dimers.

-

Clarification of Depolymerized Tubulin: Centrifuge the depolymerized solution at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet any non-depolymerizing material.

-

Second Polymerization/Depolymerization Cycle: Repeat steps 3-6 with the supernatant from the previous step to further purify the tubulin.

-

Final Product: The supernatant after the final cold spin contains purified, assembly-competent tubulin. The concentration is determined spectrophotometrically, and the tubulin is flash-frozen in liquid nitrogen and stored at -80°C.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the rate and extent of microtubule formation in a controlled environment.

Materials:

-

Purified tubulin

-

Polymerization Buffer (PB) with GTP

-

This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Temperature-controlled spectrophotometer capable of reading absorbance at 340-350 nm

-

96-well plates

Procedure:

-

Preparation: On ice, prepare a master mix of tubulin in Polymerization Buffer to the desired final concentration (e.g., 10-20 µM).

-

Compound Addition: Add this compound or control vehicle to the wells of a 96-well plate.

-

Initiation of Polymerization: Add the tubulin master mix to the wells containing the test compounds.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (turbidity) at 340-350 nm every 30-60 seconds for a period of 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of this compound is determined by the reduction in the rate and final plateau of polymerization compared to the control.

[3H]this compound Binding Assay (Hummel-Dreyer Chromatography)

This method is used to determine the binding stoichiometry and dissociation constant of a radiolabeled ligand to its target protein.

Materials:

-

[3H]this compound

-

Purified tubulin

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Chromatography buffer containing a known concentration of [3H]this compound

-

Scintillation counter and scintillation fluid

Procedure:

-

Column Equilibration: Equilibrate a size-exclusion column with chromatography buffer containing a specific concentration of [3H]this compound.

-

Sample Preparation: Incubate a known concentration of tubulin with the same concentration of [3H]this compound as in the equilibration buffer.

-

Chromatography: Apply the tubulin-[3H]this compound sample to the equilibrated column and elute with the equilibration buffer.

-

Fraction Collection: Collect fractions as they elute from the column.

-

Radioactivity Measurement: Measure the radioactivity of each fraction using a scintillation counter.

-

Data Analysis: A plot of radioactivity versus fraction number will show a peak of radioactivity corresponding to the tubulin-[3H]this compound complex eluting in the void volume, followed by a trough in radioactivity. The amount of bound ligand is calculated from the area of the peak above the baseline, and the amount of depleted ligand is calculated from the area of the trough. This data is used to determine binding parameters.

Conclusion

This compound represents a pinnacle of natural product chemistry in its potent and specific interaction with tubulin. Its mechanism, centered on the high-affinity binding to a unique site within the Vinca domain and the subsequent inhibition of microtubule polymerization, provides a compelling rationale for its profound cytotoxic effects. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, continues to fuel interest in this compound and its analogs as potential next-generation anticancer therapeutics. Further research into its unique interactions with tubulin may unveil new strategies for overcoming drug resistance and improving the therapeutic index of microtubule-targeting agents.

References

- 1. The spongistatins, potently cytotoxic inhibitors of tubulin polymerization, bind in a distinct region of the vinca domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF DIMUNITIVE FORMS OF (+)- SPONGISTATIN 1: LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The interaction of spongistatin 1 with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Unusual antimicrotubule activity of the antifungal agent spongistatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unusual Antimicrotubule Activity of the Antifungal Agent Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Assembly Line: A Technical Guide to the Spongistatin-1 Biosynthesis Pathway in Marine Organisms

Abstract: Spongistatin-1 is a marine-derived macrolide of immense interest to the pharmaceutical industry due to its exceptionally potent cytotoxic and antimitotic activities. Despite its discovery decades ago and numerous successful total chemical syntheses, the natural biosynthetic pathway of this compound remains uncharacterized. It is widely hypothesized that this complex polyketide is produced not by the marine sponge itself, but by an uncultured symbiotic microorganism. This technical guide provides a comprehensive overview of the current understanding and the strategic approaches required to elucidate the this compound biosynthetic pathway. It is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, genome mining, and metabolic engineering. This document outlines the presumed biosynthetic logic, details the significant challenges, and presents the key experimental methodologies—from metagenomic analysis to heterologous expression—that will be instrumental in identifying and characterizing the this compound biosynthetic gene cluster.

Introduction to this compound

This compound is a highly complex macrolide natural product, first isolated from a marine sponge of the genus Spongia.[1] It exhibits extraordinary cytotoxic activity against a wide range of cancer cell lines, with IC50 values in the picomolar range, making it one of the most potent antimitotic agents ever discovered.[1] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] The scarcity of the natural compound has driven extensive research into its total chemical synthesis. However, a sustainable supply for clinical development could potentially be achieved through biotechnological production, which first requires the identification and characterization of its biosynthetic gene cluster (BGC).

The Hypothesized Biosynthetic Pathway: A Polyketide Masterpiece

While the specific gene cluster remains unknown, the chemical structure of this compound strongly suggests its origin from a modular Type I polyketide synthase (PKS) pathway, likely in concert with non-ribosomal peptide synthetase (NRPS) activity. Such pathways are common in bacteria, particularly Actinomycetes and Cyanobacteria, which are known residents of marine sponges.[2][3]

Key Structural Features and Biosynthetic Implications:

-

Polyketide Backbone: The core structure is assembled from acetate (B1210297) and propionate (B1217596) precursor units, a hallmark of PKS machinery.

-

Oxygenated and Alkylated Moieties: The numerous stereocenters, hydroxyl groups, and methyl branches are installed by a specific sequence of ketosynthase (KS), acyltransferase (AT), dehydratase (DH), enoylreductase (ER), and ketoreductase (KR) domains within the PKS modules.

-

Spiroketals and Tetrahydropyran Rings: These complex cyclic ether systems are likely formed through post-PKS tailoring reactions, catalyzed by dedicated enzymes encoded within the BGC.

The true producer is believed to be a microbial symbiont within the sponge holobiont. This is a common theme for many sponge-derived natural products, as the sponge metagenome is rich in diverse PKS and NRPS genes.[2][4]

Core Challenges in Pathway Elucidation

The primary obstacle to identifying the this compound BGC is the unculturability of the vast majority of marine microbial symbionts. This "dark matter" of the microbial world prevents traditional methods of genetic manipulation and fermentation studies.

Major Hurdles Include:

-

The Unculturable Producer: The symbiotic bacterium responsible for this compound production has likely not been isolated in a laboratory setting.

-

Metagenomic Complexity: Marine sponges host incredibly diverse and complex microbial communities. Sequencing the entire metagenome yields a massive amount of genetic data, making it difficult to pinpoint the correct BGC among hundreds of candidates.[3]

-

Low Natural Abundance: this compound is produced in very small quantities, complicating efforts to perform precursor feeding studies directly on the sponge holobiont.

A Strategic Roadmap for Discovering the this compound BGC

Overcoming the challenges mentioned above requires a multi-pronged approach that integrates genomics, analytical chemistry, and synthetic biology. The following sections detail the experimental protocols and workflows necessary to identify and characterize the this compound pathway.

Metagenomic Mining for Candidate Gene Clusters

The foundational step is to sequence the total DNA (metagenome) from a this compound producing sponge. This provides the raw genetic blueprint of the entire microbial community.

Experimental Protocol:

-

Sample Collection and DNA Extraction: Collect specimens of the source sponge (e.g., Spongia sp.). Separate microbial cells from sponge tissue where possible. Extract high-molecular-weight metagenomic DNA using established protocols.

-

Next-Generation Sequencing (NGS): Sequence the extracted metagenomic DNA using a combination of short-read (e.g., Illumina) and long-read (e.g., PacBio or Oxford Nanopore) technologies to facilitate the assembly of large, contiguous DNA fragments (contigs).

-

Bioinformatic Analysis:

-

Assemble the sequencing reads into larger contigs.

-

Use BGC prediction software like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) or BiG-SCAPE to scan the assembled metagenome for PKS and NRPS gene clusters.[3][5]

-

Prioritize candidate BGCs based on their predicted product structure, comparing it to the known structure of this compound (e.g., number of modules, types of domains, prediction of incorporated precursors).

-

Isotopic Labeling to Identify Precursor Units

Stable isotope feeding experiments are a powerful tool to confirm the polyketide origin of this compound and identify its building blocks, which can help validate candidate BGCs.

Experimental Protocol:

-

Precursor Synthesis: Synthesize isotopically labeled precursors, such as [1-¹³C]-acetate, [1,2-¹³C₂]-acetate, and [¹³C₃]-propionate.

-

Incubation: Incubate small fragments of the living sponge with the labeled precursors in seawater for a defined period. This is challenging due to the slow metabolism of the holobiont.

-

Extraction and Purification: After incubation, extract the total metabolites from the sponge tissue and purify this compound, typically using HPLC.

-

Structural Analysis:

-

Mass Spectrometry (MS): Analyze the purified this compound to detect mass shifts corresponding to the incorporation of the heavy isotopes.[4]

-

Nuclear Magnetic Resonance (NMR): Use ¹³C-NMR to determine the precise location of the incorporated ¹³C atoms in the molecule's carbon skeleton. Analysis of ¹³C-¹³C couplings from [1,2-¹³C₂]-acetate feeding can reveal intact two-carbon units.[6]

-

Heterologous Expression for Functional Characterization

The definitive method to link a candidate BGC to this compound production is to transfer the entire gene cluster into a genetically tractable, culturable host organism and detect the production of the compound.

Experimental Protocol:

-

Metagenomic Library Construction: Create a large-insert DNA library (e.g., using Bacterial Artificial Chromosomes - BACs or fosmids) from the sponge metagenomic DNA.

-

BGC Cloning: Identify and clone the full-length candidate BGC from the metagenomic library. Given the large size of PKS clusters (often >50 kb), this may require advanced cloning techniques such as Transformation-Associated Recombination (TAR) in yeast or Gibson assembly.

-

Host Selection and Transformation: Choose a suitable heterologous host, such as Streptomyces coelicolor or a modified E. coli strain. Transfer the cloned BGC into the host.

-

Fermentation and Analysis: Culture the engineered host strain under various conditions. Extract the metabolites and use sensitive analytical methods (e.g., LC-MS/MS) to screen for the production of this compound or its precursors.[2]

-

Pathway Refactoring (if necessary): If the BGC is not expressed ("silent"), it may require genetic engineering, such as replacing its native promoter with a strong, constitutive promoter recognized by the heterologous host.

Quantitative Data Summary

A critical aspect of characterizing a biosynthetic pathway is the collection of quantitative data. Currently, as the this compound biosynthetic gene cluster has not been identified, there is no experimental quantitative data available for its specific enzymes or overall pathway flux. The following table outlines the types of data that would be collected once the pathway is successfully reconstituted.

| Parameter | Description | Hypothetical Value | Method of Determination |

| Enzyme Kinetics (e.g., KS domain) | Michaelis-Menten constant (Km) for acyl-ACP substrates. | 10-100 µM | In vitro enzymatic assays with purified protein domains. |

| Turnover Number (kcat) | Catalytic rate of a specific enzymatic domain. | 1-10 min⁻¹ | In vitro enzymatic assays. |

| Precursor Incorporation Rate | Efficiency of labeled precursor uptake and incorporation into the final product. | 0.1 - 5% | Stable Isotope Labeling followed by MS/NMR analysis. |

| Heterologous Production Titer | Concentration of this compound produced in an engineered host. | 0.01 - 1 mg/L | LC-MS quantification from fermentation broth extracts. |

| Gene Expression Levels (qPCR) | Relative transcript abundance of key biosynthetic genes under specific conditions. | Varies | Quantitative real-time PCR on RNA from the producing organism. |

Conclusion and Future Outlook

The biosynthesis of this compound represents a significant and exciting challenge in the field of natural product research. While the pathway remains elusive, the convergence of advanced metagenomics, sophisticated analytical techniques, and powerful synthetic biology tools provides a clear and viable path toward its discovery. Elucidating this pathway will not only solve a long-standing puzzle in marine biotechnology but will also pave the way for the engineered biosynthesis of this compound and novel, structurally diverse analogs. This will be a crucial step in harnessing the full therapeutic potential of this remarkable molecule for the development of next-generation anticancer drugs.

References

- 1. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 2. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

Spongistatin-1 Cytotoxicity in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxic effects of Spongistatin-1 across various cancer cell lines. It includes a compilation of quantitative cytotoxicity data, detailed experimental protocols for assessing its activity, and visualizations of its mechanism of action.

Quantitative Cytotoxicity Data of this compound

This compound is a potent antimitotic agent with remarkable cytotoxic activity against a broad spectrum of cancer cell lines, often in the sub-nanomolar and even picomolar range.[1][2] The National Cancer Institute (NCI) has evaluated this compound against its panel of 60 human cancer cell lines (NCI-60), where it demonstrated an average IC50 value of 0.12 nM.[1] The growth inhibitory activity of this compound has been shown to range from 0.037 to 0.5 nM across various cancer cell lines.[1]

Below is a summary of reported 50% inhibitory concentration (IC50) or growth inhibitory (GI50) values for this compound in various human cancer cell lines.

| Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |

| Average | NCI-60 Panel | 0.12 | [1] |

| HeLa | Cervical Cancer | 0.025 | |

| MCF-7 | Breast Cancer | 0.025 | |

| OVCAR-8 | Ovarian Cancer | 0.10 | |

| NCI/ADR-RES | Multidrug-Resistant Ovarian Cancer | 0.55 | |

| L1210 | Murine Leukemia | 0.020 | |

| DU145 | Prostate Cancer | Mitotic arrest observed | [1] |

| LOX-IMVI | Melanoma | In vivo tumor growth inhibition | [1] |

| Jurkat T cells | Leukemia | Apoptosis induction | [2] |

Note: The comprehensive NCI-60 screening data for this compound (NSC number: 654453) can be accessed and analyzed through the NCI's Developmental Therapeutics Program (DTP) public database.[3][4]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of tubulin polymerization. By binding to the vinca (B1221190) alkaloid domain on β-tubulin, this compound disrupts microtubule dynamics, leading to a cascade of events culminating in apoptotic cell death.

Inhibition of Tubulin Polymerization and Mitotic Arrest

This compound potently inhibits the assembly of tubulin into microtubules.[1] This disruption of microtubule formation and function leads to the arrest of the cell cycle at the G2/M phase, a hallmark of antimicrotubule agents.[1] The inability of the cell to form a proper mitotic spindle triggers a mitotic catastrophe, ultimately leading to apoptosis.

Induction of Apoptosis

The mitotic arrest induced by this compound triggers programmed cell death (apoptosis) through both caspase-dependent and -independent pathways.

The predominant pathway is the intrinsic or mitochondrial pathway of apoptosis.[2] This involves the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, Smac/DIABLO, and Omi/HtrA2.[2] Cytochrome c release leads to the activation of caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and cell death.[2]

A crucial aspect of this compound-induced apoptosis is the degradation of the X-linked inhibitor of apoptosis protein (XIAP).[2] XIAP is an endogenous inhibitor of caspases, and its degradation by this compound sensitizes cancer cells to apoptosis.[2] In some cancer cell types, such as MCF-7 breast cancer cells, this compound can also induce apoptosis through a caspase-independent mechanism involving the pro-apoptotic Bcl-2 family member, Bim.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's cytotoxicity and mechanism of action.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

-

Formazan (B1609692) Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization buffer to each well.

-

Mix gently on a plate shaker to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the control.

-

Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

PBS

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at various concentrations (including a vehicle control) for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Immunofluorescence Staining of Microtubules

This protocol is for visualizing the effect of this compound on the microtubule network.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Glass coverslips in 24-well plates

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on glass coverslips in 24-well plates and allow them to attach.

-

Treat the cells with this compound for the desired time.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with fixation solution.

-

If using paraformaldehyde, permeabilize the cells with permeabilization buffer.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI.

-

-

Mounting and Imaging:

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Conclusion

This compound is an exceptionally potent cytotoxic agent against a wide array of cancer cell lines. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to mitotic arrest and subsequent apoptosis through well-defined signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising anticancer compound. Further investigation into its efficacy in various cancer models and its potential for clinical development is warranted.

References

- 1. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Data - NCI [dctd.cancer.gov]

Spongistatin-1: A Deep Dive into its Discovery, Mechanism, and Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Spongistatin-1 is a highly potent marine-derived macrolide that has garnered significant attention in the scientific community for its exceptional cytotoxic and antimitotic properties. First isolated in the early 1990s, this complex natural product has become a focal point for research into novel anticancer agents. This technical guide provides an in-depth overview of the discovery of this compound, its historical context, detailed experimental protocols for its characterization, and a comprehensive look at its mechanism of action, including the intricate signaling pathways it modulates.

Discovery and Historical Context

This compound was first isolated and identified by George R. Pettit and his research group at the Cancer Research Institute of Arizona State University. The discovery was part of a large-scale screening program of marine organisms for potential anticancer compounds.

Isolation from a Marine Sponge:

In 1993, Pettit's team reported the isolation of this compound from a species of marine sponge of the genus Spongia, collected from the Indian Ocean.[1][2] The isolation process was challenging due to the minute quantities of the compound present in the sponge. It required extensive extraction and chromatographic separation techniques to obtain a pure sample. Subsequent isolations by other groups were reported from sponges of the genus Hyrtios.[3]

Initial Characterization and Potency:

Early studies revealed the remarkable potency of this compound as a growth inhibitor of cancer cells. It exhibited powerful cytotoxicity against a wide range of human cancer cell lines, with an average IC50 value of 0.12 nM in the National Cancer Institute's (NCI) 60-cell line screen.[4] For instance, in L1210 murine leukemia cells, this compound demonstrated an exceptionally low IC50 value of 20 pM.[5] This level of potency placed it among the most powerful antimitotic agents discovered at the time.

Quantitative Biological Activity

The potent antiproliferative activity of this compound has been extensively documented across a diverse panel of human cancer cell lines. The tables below summarize key quantitative data, highlighting its broad-spectrum efficacy.

Table 1: In Vitro Growth Inhibitory Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| L1210 | Murine Leukemia | 0.02 | [5] |

| DU145 | Human Prostate Cancer | Mitotic Arrest Observed | [4] |

| Various | NCI-60 Panel Average | 0.12 | [4] |

| IMR-90 | Quiescent Human Fibroblasts | 6700 | [4] |

Table 2: In Vitro Tubulin Polymerization Inhibition

| Compound | IC50 (µM) | Reference |

| This compound | 3.6 | [5] |

| Dolastatin 10 | 2.1 | [5] |

| Vinblastine (B1199706) | 2.1 | [5] |

| Halichondrin B | 5.2 | [5] |

Table 3: Inhibition of Vinblastine Binding to Tubulin

| Compound | IC50 (µM) | Reference |

| This compound | 2 | [5] |

| Dolastatin 10 | 2 | [5] |

| Halichondrin B | 5 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Methodology:

-

Tubulin Preparation: Purified tubulin is obtained from bovine brain and stored at -80°C in a glutamate-based buffer.

-

Reaction Mixture: The reaction mixture typically contains purified tubulin (e.g., 1 mg/mL), GTP (e.g., 1 mM) in a suitable buffer (e.g., glutamate (B1630785) buffer).

-

Compound Addition: this compound or other test compounds are added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.

-

Measurement: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer with a temperature-controlled cuvette holder. The change in absorbance is proportional to the extent of tubulin polymerization.

-

Data Analysis: The initial rate of polymerization is calculated for each concentration of the test compound. The IC50 value, the concentration of the compound that inhibits the rate of polymerization by 50%, is then determined.[5]

Vinblastine Binding Inhibition Assay

This assay determines if a compound competes with the binding of radiolabeled vinblastine to tubulin.

Methodology:

-

Reaction Setup: Purified tubulin (e.g., 5 µM) is incubated with a fixed concentration of radiolabeled vinblastine (e.g., [³H]vinblastine at 5 µM) in a suitable buffer.

-

Inhibitor Addition: this compound or other test compounds are added at a range of concentrations.

-

Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The tubulin-bound radiolabeled vinblastine is separated from the unbound ligand. This can be achieved by methods such as gel filtration chromatography or filter binding assays.

-

Quantification: The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition of vinblastine binding is calculated for each concentration of the test compound. The IC50 value is the concentration of the compound that inhibits 50% of the specific binding of radiolabeled vinblastine.[5]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle.

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., DU145) are cultured to a suitable density and then treated with this compound at various concentrations for a specified period (e.g., 18-24 hours).

-

Cell Harvesting: Adherent cells are detached using trypsin, and all cells (including those in the supernatant) are collected by centrifugation.

-

Fixation: The cells are washed with PBS and then fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the fluorescence from the DNA-bound dye is proportional to the DNA content of each cell.

-

Data Analysis: The data is presented as a histogram of cell count versus fluorescence intensity. Cells in the G1 phase of the cell cycle will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in the S phase will have an intermediate amount of DNA. The percentage of cells in each phase is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of a mitotic block.[6][7][8][9][10]

Mechanism of Action and Signaling Pathways

This compound exerts its potent cytotoxic effects primarily by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell shape.

Inhibition of Tubulin Polymerization

The primary molecular target of this compound is tubulin, the protein subunit of microtubules. This compound inhibits the polymerization of tubulin into microtubules.[5] It binds to the vinca (B1221190) domain on β-tubulin, a site that is also the binding location for other antimitotic agents like the vinca alkaloids (e.g., vinblastine).[2][5] This binding prevents the assembly of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.

Caption: this compound's primary mechanism of action.

Induction of Apoptosis

The disruption of microtubule dynamics by this compound triggers a cascade of events that ultimately lead to programmed cell death, or apoptosis. This compound induces apoptosis through both caspase-dependent and caspase-independent pathways.[11][12]

Caspase-Dependent Apoptosis:

-

Mitochondrial Pathway: this compound treatment leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis.[11] This involves the release of pro-apoptotic factors from the mitochondria into the cytoplasm, including cytochrome c, Smac/DIABLO, and Omi/HtrA2.[11]

-

Caspase Activation: The release of cytochrome c triggers the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[11]

-

Regulation by Bcl-2 Family Proteins: The apoptotic signaling is regulated by the Bcl-2 family of proteins. This compound can induce the release of the pro-apoptotic protein Bim from its sequestration on the microtubule network.[12] Bim can then neutralize anti-apoptotic proteins like Mcl-1 and Bcl-2, and promote the activation of pro-apoptotic effectors like Bax.[12]

-

Degradation of XIAP: this compound has been shown to cause the degradation of the X-linked inhibitor of apoptosis protein (XIAP), which further promotes caspase activity and apoptosis.[11]

Caption: this compound's apoptotic signaling pathway.

Conclusion

This compound stands out as a remarkably potent natural product with significant potential as an anticancer agent. Its discovery from a marine sponge and the subsequent elucidation of its complex structure and powerful biological activity have paved the way for extensive research in medicinal chemistry and oncology. The detailed understanding of its mechanism of action, particularly its ability to inhibit tubulin polymerization and induce apoptosis through well-defined signaling pathways, provides a solid foundation for its further development as a therapeutic. The experimental protocols outlined in this guide serve as a valuable resource for researchers aiming to investigate this compound and other novel antimitotic agents. The continued exploration of this compound and its analogues holds great promise for the future of cancer therapy.

References

- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The spongistatins, potently cytotoxic inhibitors of tubulin polymerization, bind in a distinct region of the vinca domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. In Vitro and In Vivo Anticancer Activity of (+)-Spongistatin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF DIMUNITIVE FORMS OF (+)- SPONGISTATIN 1: LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer.wisc.edu [cancer.wisc.edu]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Spongistatin 1: a new chemosensitizing marine compound that degrades XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Unraveling the Interaction: A Technical Guide to the Spongistatin-1 Binding Site on β-Tubulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spongistatin-1, a potent marine-derived macrolide, has garnered significant attention in the field of oncology for its exceptional cytotoxic activity against a broad range of cancer cell lines. Its mechanism of action lies in the disruption of microtubule dynamics, a critical process for cell division, by binding to β-tubulin. This technical guide provides an in-depth exploration of the this compound binding site on β-tubulin, consolidating key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular interactions and experimental workflows. Understanding this interaction at a molecular level is paramount for the rational design of novel microtubule-targeting agents with improved therapeutic indices.

The this compound Binding Site: A Unique Locus within the Vinca (B1221190) Domain

Biochemical studies have firmly established that this compound binds to the vinca domain on the β-subunit of the tubulin heterodimer.[1][2] However, it occupies a distinct region within this domain, often referred to as the "polyether" binding site, setting it apart from classic vinca alkaloids like vinblastine (B1199706) and other agents such as dolastatin 10.[3][4] This unique binding pocket is believed to be located solely on the β-tubulin subunit.[1]

While a high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of the this compound-tubulin complex remains to be elucidated, computational modeling and structure-activity relationship (SAR) studies have provided valuable insights. These studies suggest that the ABEF ring system of the this compound macrocycle constitutes the primary recognition and binding domain that interacts with β-tubulin.[3] The interaction is non-covalent, as the complex dissociates in the presence of 8 M urea.[1][5]

Below is a conceptual diagram illustrating the proposed binding of this compound to its distinct site within the vinca domain of β-tubulin.

Quantitative Analysis of this compound-Tubulin Interaction

The binding of this compound to tubulin is characterized by its high affinity and potent inhibitory effects on microtubule polymerization. The following tables summarize the key quantitative data from various biochemical assays.

Table 1: Binding Affinity of this compound and Related Compounds to Tubulin

| Compound | Method | Apparent Dissociation Constant (Kd) (μM) | Apparent Inhibition Constant (Ki) (μM) | Reference |

| [3H]this compound | Scatchard Analysis | 3.5 | - | [1][5] |

| [3H]this compound | Hummel-Dreyer Chromatography | 1.1 | - | [1][5] |

| Spongistatin-5 | Competitive Inhibition of [3H]this compound binding | - | 2.2 | [1][6] |

Table 2: Inhibitory Activity of this compound on Tubulin Polymerization and Ligand Binding

| Assay | IC50 (μM) | Experimental Conditions | Reference |

| Glutamate-induced tubulin polymerization | 3.6 | Purified tubulin | [2] |

| Inhibition of [3H]vinblastine binding | 2.0 | 5 μM tubulin, 5 μM vinblastine | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide an overview of the key experimental protocols used to characterize the this compound-tubulin interaction.

Preparation of Purified Tubulin

The foundation of in vitro tubulin-based assays is the availability of highly purified and active protein.

Radiolabeling and Binding Assays

To quantify the binding of this compound to tubulin, radiolabeled ligands are often employed.

1. Tritiation of this compound: this compound can be tritiated ([3H]this compound) to enable its detection in binding assays.

2. Scatchard Analysis: This method is used to determine the equilibrium dissociation constant (Kd) and the number of binding sites.

-

Protocol:

-

Incubate a constant concentration of purified tubulin with varying concentrations of [3H]this compound.

-

Separate bound from free ligand using a suitable method (e.g., gel filtration chromatography).

-

Quantify the amount of bound and free [3H]this compound by liquid scintillation counting.

-

Plot the ratio of bound/free ligand versus the concentration of bound ligand. The Kd can be derived from the slope of the resulting linear plot.

-

3. Hummel-Dreyer Chromatography: This is a gel filtration-based method for measuring ligand binding.

-

Protocol:

-

Equilibrate a gel filtration column with a buffer containing a known concentration of [3H]this compound.

-

Inject a sample of tubulin onto the column.

-

As the tubulin-ligand complex elutes, it creates a peak of radioactivity above the baseline, while a trough follows due to the depletion of the free ligand.

-

The amount of bound ligand can be quantified from the area of the peak, allowing for the calculation of the Kd.

-

4. Competitive Binding Assays: These assays are used to determine if other compounds bind to the same or an overlapping site as this compound.

-

Protocol:

-

Incubate a fixed concentration of tubulin and [3H]this compound with varying concentrations of a non-labeled competitor drug.

-

Measure the amount of bound [3H]this compound.

-

A decrease in bound radioactivity with increasing competitor concentration indicates competition for the binding site. The inhibition constant (Ki) for the competitor can be calculated.

-

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.

-

Protocol:

-

Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., containing GTP and glutamate).

-

Add varying concentrations of this compound or a control compound.

-

Monitor the increase in turbidity (light scattering) at 340 nm over time at 37°C using a spectrophotometer.

-

The rate and extent of polymerization are measured, and the IC50 value for inhibition is determined.

-

Conclusion and Future Directions

This compound's interaction with β-tubulin at a distinct site within the vinca domain underscores the chemical diversity of microtubule-targeting agents. The potent, non-covalent binding translates to remarkable cytotoxic activity, making it a compelling lead for anticancer drug development. While biochemical studies have provided a solid foundation for understanding this interaction, the absence of a high-resolution structure of the this compound-tubulin complex remains a significant knowledge gap.

Future research efforts should prioritize obtaining a crystal or cryo-EM structure to precisely delineate the binding pocket and the key amino acid residues involved in the interaction. Such structural information would be invaluable for structure-based drug design, enabling the development of novel, highly selective, and potent tubulin inhibitors that exploit the unique features of the this compound binding site. Furthermore, detailed kinetic studies of the binding and dissociation rates would provide a more complete picture of the interaction dynamics. A deeper understanding of the molecular intricacies of the this compound-tubulin interaction will undoubtedly pave the way for the next generation of microtubule-disrupting anticancer therapies.

References

- 1. The interaction of spongistatin 1 with tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spongistatin 1, a highly cytotoxic, sponge-derived, marine natural product that inhibits mitosis, microtubule assembly, and the binding of vinblastine to tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF DIMUNITIVE FORMS OF (+)- SPONGISTATIN 1: LESSONS LEARNED - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The spongistatins, potently cytotoxic inhibitors of tubulin polymerization, bind in a distinct region of the vinca domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The interaction of spongistatin 1 with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Spongistatin-1: A Technical Guide to its Induction of Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spongistatin-1, a potent marine-derived macrolide, has demonstrated exceptional cytotoxic and antimitotic activities against a broad spectrum of cancer cell lines, positioning it as a compound of significant interest in oncology research and drug development. Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to a cascade of cellular events culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underpinning these processes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Introduction

Discovered in marine sponges, this compound has emerged as one of the most potent inhibitors of tubulin dynamics.[1] By binding to tubulin at a distinct site in the vinca (B1221190) domain, it effectively disrupts microtubule assembly, a process critical for the formation of the mitotic spindle during cell division.[2][3] This interference triggers a mitotic checkpoint, leading to cell cycle arrest and subsequent programmed cell death, or apoptosis. This document serves as a comprehensive resource for understanding and investigating the cellular and molecular consequences of this compound treatment.

Mechanism of Action: Tubulin Inhibition

This compound exerts its potent anticancer effects by directly targeting tubulin, the fundamental protein subunit of microtubules. It inhibits the polymerization of tubulin into microtubules, a crucial process for various cellular functions, most notably mitotic spindle formation during cell division.[2] this compound is a noncompetitive inhibitor of vinblastine (B1199706) binding to tubulin, indicating a distinct binding site.[4] This inhibition of microtubule dynamics is the primary trigger for the downstream effects of cell cycle arrest and apoptosis.

Induction of G2/M Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[4] This arrest is a direct consequence of the disruption of the mitotic spindle, which activates the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures proper chromosome alignment before allowing the cell to proceed into anaphase. By preventing the formation of a functional mitotic spindle, this compound ensures that the SAC remains activated, thereby halting cell cycle progression.

Quantitative Data: Cell Cycle Arrest

The following table summarizes the observed G2/M phase arrest in U937 cells following treatment with this compound.

| Treatment | Concentration | Duration | % of Cells in G2/M Phase | Reference |

| Control (DMSO) | - | 18 h | Baseline | [4] |

| This compound | Not Specified | 18 h | Significant Enrichment | [4] |

Note: The referenced study demonstrated a significant enrichment in the G2/M phase through flow cytometry histograms but did not provide specific percentage values in the provided text.

Induction of Apoptosis

The prolonged arrest in mitosis induced by this compound ultimately triggers apoptosis through both caspase-dependent and caspase-independent pathways.[1] The specific pathway activated can be cell-type dependent.

Caspase-Dependent Apoptosis

In many cancer cell lines, particularly leukemic cells, this compound initiates the intrinsic pathway of apoptosis.[5][6] This process is characterized by:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Leading to the release of pro-apoptotic factors from the mitochondria.

-

Release of Cytochrome c, Smac/DIABLO, and Omi/HtrA2: These molecules activate the caspase cascade.[5][6]

-

Degradation of X-linked inhibitor of apoptosis protein (XIAP): This removes a key inhibitor of executioner caspases.[5][6]

-

Activation of Executioner Caspases (e.g., Caspase-3): Leading to the cleavage of cellular substrates and the execution of apoptosis.

Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL has been shown to suppress this compound-induced apoptosis, confirming the involvement of the mitochondrial pathway.[5][6]

Caspase-Independent Apoptosis

In some cancer cell lines, such as MCF-7 breast cancer cells, this compound can induce apoptosis through a caspase-independent mechanism.[1] This pathway involves the pro-apoptotic Bcl-2 family member, Bim.[1]

Quantitative Data: Cytotoxicity (IC50 Values)

This compound exhibits extremely potent cytotoxicity across a wide range of human cancer cell lines, with IC50 values often in the sub-nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| L1210 | Murine Leukemia | 0.02 | [2] |

| Average of NCI-60 Panel | Various | 0.12 | [1] |

| Various Cancer Cell Lines | Various | 0.037 - 0.5 | [1] |

| Proliferating HUVECs | Endothelial | 0.1 | [5] |

| Confluent HUVECs | Endothelial | >50 | [5] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound-induced cell cycle arrest and apoptosis.

Caption: this compound induced G2/M cell cycle arrest pathway.

Caption: this compound induced apoptosis signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.